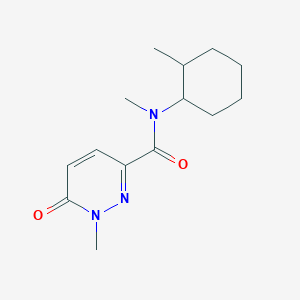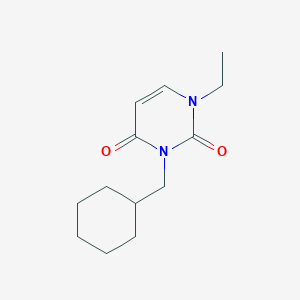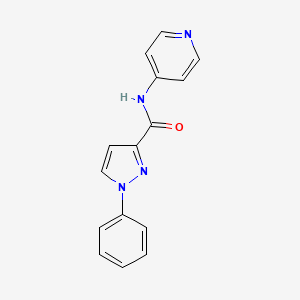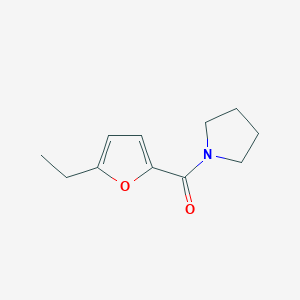![molecular formula C9H10BrNOS B7558555 N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide, also known as BCTMC, is a compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. BCTMC belongs to the class of cyclopropanecarboxamide compounds and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide is not fully understood, but it has been found to interact with various molecular targets in the body. N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has also been found to interact with GABA receptors, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells and has been found to inhibit the growth of cancer cells. N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide in lab experiments is its potential as a pharmaceutical agent. It has been found to have anti-cancer and neuroprotective properties, making it a promising candidate for further research. However, one limitation of using N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide in lab experiments is its limited availability. N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide is not readily available and requires specialized synthesis methods, making it difficult to obtain for research purposes.
Direcciones Futuras
For research on N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide include further studying its potential as a pharmaceutical agent and investigating its mechanism of action and molecular targets in the body.
Métodos De Síntesis
The synthesis of N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide involves the reaction of 5-bromo-3-thiophenemethanol and cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has been found to have potential as a pharmaceutical agent in various scientific research studies. It has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment. N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c10-8-3-6(5-13-8)4-11-9(12)7-1-2-7/h3,5,7H,1-2,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEPFUJNKRYBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)




![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)

![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)
